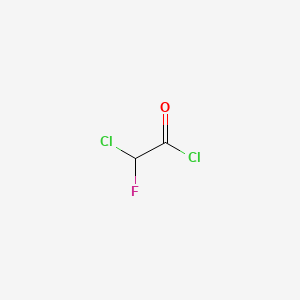

Chlorofluoroacetyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-2-fluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO/c3-1(5)2(4)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJVRCWSIVAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957317 | |

| Record name | Chloro(fluoro)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-32-0 | |

| Record name | 2-Chloro-2-fluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(fluoro)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-fluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Mechanistic Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is instrumental in drug discovery and materials science for estimating the binding affinity and mode of interaction between a ligand, such as a derivative of chlorofluoroacetyl chloride, and a target receptor. researchgate.netsemanticscholar.org The process involves sampling possible conformations of the ligand within the active site of a protein or other macromolecule and scoring these conformations to identify the most stable binding mode. researchgate.net

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in available literature, the principles of the technique can be applied to understand its potential interactions. For a molecule like this compound, docking studies would explore how the electrophilic carbonyl carbon and the halogen atoms interact with nucleophilic residues (e.g., serine, cysteine, histidine) in a protein's active site. The binding affinity, often expressed in terms of binding energy (kcal/mol), quantifies the strength of this interaction. A lower binding energy typically indicates a more stable complex. mdpi.com

Computational screening of libraries containing analogs of this compound could be employed to identify compounds with high predicted binding affinities for specific biological targets. researchgate.net These in silico predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the process of discovering new bioactive molecules. nih.gov

Quantum Chemical Calculations for Spectroscopic Predictions

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to compute molecular geometries, vibrational frequencies, and other spectroscopic parameters. nih.govnih.gov These theoretical predictions are then compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the molecular structure and assign vibrational modes. nih.gov

For a molecule such as this compound, quantum chemical calculations can predict its vibrational spectrum, which is characterized by stretching and bending frequencies of its constituent bonds (C=O, C-Cl, C-F, C-C). The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, improving agreement with experimental results. nih.gov

A study on 2-chloroquinoline-3-carboxaldehyde, for instance, utilized the B3LYP method with a 6–311++G(d,p) basis set to optimize the molecular structure and calculate vibrational frequencies. The theoretical wavenumbers were compared with experimental FTIR and FT-Raman spectra, showing good correlation after scaling. nih.gov Such a comparative analysis is vital for confirming the assignments of complex vibrational spectra.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Chlorinated Organic Compound. This table demonstrates the typical approach of comparing experimental vibrational data with scaled theoretical predictions from quantum chemical calculations.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled, cm⁻¹) | Assignment |

| ν(C=O) | 1780 | 1775 | Carbonyl stretch |

| ν(C–Cl) | 750 | 745 | Carbon-chlorine stretch |

| ν(C–C) | 1100 | 1095 | Carbon-carbon stretch |

| δ(C-C=O) | 580 | 575 | Carbonyl bend |

Note: Data is illustrative and based on typical values for similar compounds.

The accuracy of these predictions allows for the detailed characterization of molecular structure and bonding, providing insights that are complementary to experimental measurements. ethz.chsmu.edu

Reaction Kinetics and Stereoselective Activation Studies

The study of reaction kinetics provides fundamental information about the rates and mechanisms of chemical transformations. For reactive compounds like acyl chlorides, understanding their reaction kinetics is crucial for controlling chemical processes. chemguide.co.uk The hydrolysis of acyl chlorides, for example, can proceed through various mechanisms, including SN1, SN2, or even third-order reactions, depending on the structure of the acyl chloride and the reaction conditions. researchgate.net

Computational studies can model the potential energy surfaces of these reactions, helping to elucidate the transition states and predict reaction rates. While specific kinetic data for this compound is sparse, general knowledge of acyl chloride reactivity suggests it would readily undergo nucleophilic acyl substitution. chemguide.co.ukreddit.com The rates of such reactions are influenced by the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride ion.

Stereoselective Activation: Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. ethz.chyoutube.com In the context of fluorinated compounds, the stereoselective activation of C-F bonds is a significant challenge and an area of active research, particularly for the synthesis of chiral molecules with fluorinated stereocenters. nih.gov

One promising approach is the use of Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org FLPs can mediate the monoselective and even stereoselective activation of C-F bonds in polyfluoroalkanes. uqiitd.orgnih.gov This strategy involves the cooperative action of the Lewis acid and base to cleave a C-F bond, allowing for subsequent functionalization. rsc.orgresearchgate.net For a molecule containing both chlorine and fluorine, such as this compound, FLP-mediated activation could potentially offer a route to novel chiral building blocks, although specific studies on this substrate have not been reported. uqiitd.org

Investigation of Noncovalent Interactions

Noncovalent interactions are critical in determining the three-dimensional structure of molecules, crystal packing, and biological recognition processes. wikipedia.orglibretexts.orglibretexts.org For halogenated compounds like this compound, halogen bonding is a particularly important type of noncovalent interaction. mdpi.com

A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.govprinceton.edu The strength of the halogen bond generally follows the trend I > Br > Cl > F. ijres.org The chlorine atom in this compound, being covalently bonded to carbon, possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Cl bond, allowing it to act as a halogen bond donor. princeton.eduijres.org It can interact with Lewis bases such as oxygen, nitrogen, or sulfur atoms in other molecules. wikipedia.org

Computational tools are essential for studying these weak interactions. Quantum chemical calculations can map the molecular electrostatic potential surface to visualize the σ-hole and predict the geometry and energy of halogen-bonded complexes. nih.gov Studies on other chlorinated molecules have characterized various noncovalent interactions, including Cl···O, Cl···N, and Cl···π interactions, which are crucial for understanding crystal engineering and supramolecular assembly. rsc.org The interplay of these forces, along with other van der Waals forces like dipole-dipole interactions and London dispersion forces, dictates the macroscopic properties of the substance. chemguide.co.ukncert.nic.in

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a powerful separation technique, is central to the analysis of chlorofluoroacetyl chloride and its derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used methods, each offering distinct advantages for specific analytical goals.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. However, the high reactivity of this compound necessitates a derivatization step to convert it into a less reactive and more chromatographically amenable compound. This process is critical for achieving reliable and reproducible results.

A common approach involves the derivatization of the acetyl chloride functional group. While specific studies on this compound are limited, a well-established method for the closely related compound, chloroacetyl chloride (CAC), provides a strong analytical analogue. In this method, CAC is derivatized with piperidine (B6355638) to form a stable amide derivative, which can then be readily analyzed by GC coupled with a Flame Ionization Detector (FID). This derivatization not only stabilizes the compound but also improves its chromatographic behavior.

Derivatization is a key strategy to enhance the volatility and detector response of analytes in GC analysis. The conversion of a polar or reactive functional group into a less polar and more stable moiety reduces interactions with the stationary phase, leading to sharper peaks and improved resolution. For acyl chlorides like this compound, derivatization to amides or esters is a common approach.

The choice of derivatizing agent is crucial and depends on the target analyte and the detector being used. For instance, derivatization with reagents containing fluorine atoms can significantly enhance the response of an Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds. The general objectives of derivatization in GC are to:

Increase the volatility of the analyte.

Improve the thermal stability of the compound.

Enhance the detector's response and sensitivity.

Improve the separation efficiency and peak shape.

This compound is a chiral molecule, existing as two enantiomers. The separation and quantification of these enantiomers are often essential in pharmaceutical and agrochemical applications, as different enantiomers can exhibit distinct biological activities. Chiral derivatization is a powerful technique used in GC to separate enantiomers.

This indirect method involves reacting the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. wikipedia.org The selection of the CDA is critical for successful separation and should meet the following criteria:

The CDA must be enantiomerically pure. wikipedia.org

The reaction with both enantiomers of the analyte should proceed to completion to avoid kinetic resolution. wikipedia.org

The derivatization reaction should not cause racemization of the analyte or the CDA. wikipedia.org

Common chiral derivatizing agents for compounds with reactive acyl groups include chiral alcohols and amines. For example, reacting this compound with a chiral alcohol would produce diastereomeric esters, which could then be separated by GC.

Table 1: General Approaches for GC Analysis of this compound

| Analytical Goal | Strategy | Derivatizing Agent (Example) | GC Column | Detector |

| Quantification | Derivatization of the acetyl chloride group | Piperidine | Standard non-polar or medium-polarity column | FID |

| Enantiomeric Separation | Chiral derivatization to form diastereomers | Chiral alcohol (e.g., (R)-(-)-2-Butanol) | Achiral column | FID, MS |

High-performance liquid chromatography is another indispensable tool for the analysis of this compound, particularly for the separation of its diastereomeric derivatives. Similar to GC, direct analysis of the reactive acyl chloride is impractical. Therefore, derivatization is a prerequisite for HPLC analysis.

The strategy for HPLC analysis mirrors that of chiral GC: the enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column, typically a reversed-phase column (e.g., C18). nih.govnih.gov The separation is based on the different affinities of the diastereomers for the stationary and mobile phases.

The choice of the chiral derivatizing agent for HPLC often includes those with a chromophore to facilitate UV detection. wikipedia.org Reagents like chiral amines or alcohols containing aromatic rings are frequently employed. The resulting diastereomers will have different retention times on the HPLC column, allowing for their separation and quantification.

The success of the diastereomer resolution by HPLC depends on several factors, including the choice of the chiral derivatizing agent, the stationary phase, and the mobile phase composition. hplc.eu Method development often involves optimizing the mobile phase polarity and pH to achieve baseline separation of the diastereomeric peaks.

Gas Chromatography (GC) with Derivatization

Spectroscopic Detection Methods

Spectroscopic methods are essential for the identification and characterization of this compound and its derivatives, often used in conjunction with chromatographic techniques.

While specific spectroscopic data for this compound is not extensively published, the analysis of related compounds such as trichloroacetylpyrogallol provides insights into the expected spectral features. mdpi.com For a derivative of this compound, key spectroscopic techniques would include:

Infrared (IR) Spectroscopy: This technique is valuable for identifying functional groups. The derivative would exhibit characteristic absorption bands. For instance, an amide derivative would show a strong carbonyl (C=O) stretching vibration and N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the derivative would be unique and could be used for structural confirmation. For chiral analysis, NMR in the presence of a chiral shift reagent can be used to distinguish between enantiomers, or more commonly, to analyze the diastereomeric derivatives. nih.gov

Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry is a powerful tool for both identification and quantification. The mass spectrum of a this compound derivative would show a characteristic molecular ion peak and fragmentation pattern, which can be used to confirm its identity.

The combination of chromatographic separation with spectroscopic detection (e.g., GC-MS or LC-MS) provides a highly sensitive and selective method for the analysis of this compound in complex matrices.

Future Directions and Emerging Research Areas

Novel Catalytic Applications and Reaction Development

The reactivity of the acyl chloride group, combined with the influence of the adjacent chlorine and fluorine atoms, makes chlorofluoroacetyl chloride a promising substrate for various catalytic transformations. While its full catalytic potential is still being explored, research into related compounds suggests several exciting avenues.

Organocatalysis and Asymmetric Synthesis: The development of organocatalytic methods for asymmetric synthesis has revolutionized the preparation of chiral molecules. While specific examples involving this compound are not yet prevalent in the literature, the principles of enamine and iminium ion catalysis, which are successful with other α-haloaldehydes and ketones, could be extended to reactions involving this reagent. For instance, proline and its derivatives could potentially catalyze the asymmetric α-functionalization of substrates using this compound, leading to the synthesis of enantiomerically enriched compounds containing the chlorofluoromethyl group.

Transition Metal Catalysis: Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for example, could potentially utilize this compound to introduce the chlorofluoroacetyl moiety into various organic molecules. Research into the catalytic transformations of other acyl chlorides provides a strong basis for developing similar methodologies with this compound. The unique electronic properties conferred by the fluorine and chlorine atoms may lead to novel reactivity and selectivity in these catalytic cycles.

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a rapidly growing field due to its high selectivity and environmentally friendly nature. While direct biocatalytic applications of this compound are not extensively documented, enzymes such as lipases and proteases, which are known to catalyze reactions with acyl compounds, could be engineered or screened for their ability to utilize this substrate. This could open up new pathways for the synthesis of complex chiral molecules under mild reaction conditions.

| Catalytic Approach | Potential Reaction Type | Expected Outcome |

| Organocatalysis | Asymmetric α-functionalization | Enantiomerically enriched chlorofluoroacetylated compounds |

| Transition Metal Catalysis | Cross-coupling reactions | Introduction of the chlorofluoroacetyl moiety into diverse scaffolds |

| Biocatalysis | Enantioselective acylation/deacylation | Chiral building blocks containing the chlorofluoroacetyl group |

Exploration of Structure-Activity Relationships in Bioactive Derivatives

The incorporation of fluorine and chlorine atoms into organic molecules can significantly impact their biological activity. These halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The chlorofluoroacetyl group, therefore, represents a potentially valuable building block in medicinal chemistry.

Future research will likely focus on the systematic synthesis of various derivatives of known bioactive compounds where a chlorofluoroacetyl moiety is introduced. By comparing the biological activity of these new derivatives with the parent compounds, researchers can elucidate the structure-activity relationships (SAR). This involves understanding how the size, electronegativity, and hydrogen-bonding potential of the chlorofluoroacetyl group influence the compound's interaction with its biological target.

For example, the chlorofluoroacetyl group could be used as a bioisostere for other chemical groups in drug candidates. Bioisosteric replacement is a common strategy in drug design to improve a compound's pharmacokinetic or pharmacodynamic properties. The unique electronic and steric properties of the chlorofluoroacetyl group may lead to derivatives with enhanced potency, selectivity, or metabolic stability.

Advanced Spectroscopic Techniques for Real-time Monitoring

The precise control and understanding of chemical reactions are crucial for process optimization and safety. Advanced spectroscopic techniques, often categorized under Process Analytical Technology (PAT), are increasingly being employed for real-time, in-situ monitoring of reaction kinetics and the detection of transient intermediates.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) and NMR spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates during a reaction involving this compound. iastate.edumagritek.com This data is invaluable for understanding reaction mechanisms and optimizing reaction conditions such as temperature, pressure, and catalyst loading. For instance, the carbonyl stretch of the acyl chloride group in this compound has a characteristic IR absorption that can be monitored to track its consumption.

Mass Spectrometry: Mass spectrometry is another powerful tool for identifying reaction intermediates. nih.gov By coupling a mass spectrometer to a reaction vessel, it is possible to detect and characterize even short-lived species, providing deep mechanistic insights. This is particularly relevant for catalytic reactions where understanding the nature of the catalyst-substrate complex is key to improving catalyst performance.

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| In-situ FTIR | Functional group changes, concentration profiles | Monitoring the consumption of the acyl chloride and formation of products |

| In-situ NMR | Structural information, reaction kinetics | Elucidating reaction pathways and quantifying reaction rates |

| Mass Spectrometry | Identification of intermediates and byproducts | Characterizing transient species in catalytic cycles |

Sustainable Synthesis Approaches for Reduced Environmental Impact

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a reactive compound like this compound, developing sustainable synthesis routes is a key area of future research.

Alternative Reagents and Catalysts: Traditional methods for the synthesis of acyl chlorides often employ reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. pjoes.com Research into greener alternatives is ongoing. This includes the use of solid-supported reagents, which can be easily separated from the reaction mixture and potentially recycled, and the development of catalytic methods that avoid the use of stoichiometric activating agents.

Biocatalytic Synthesis: As mentioned earlier, biocatalysis offers a highly sustainable approach to chemical synthesis. While the direct enzymatic synthesis of this compound is challenging, future research may focus on developing multi-step biocatalytic pathways that can produce this compound or its precursors from renewable feedstocks.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Chlorofluoroacetyl Chloride (CAS 359-32-0)?

- Methodological Answer : Use a combination of IR spectroscopy (to confirm carbonyl and C-F/Cl stretching bands), and NMR (to resolve fluorinated and chlorinated carbons), and mass spectrometry (EI-MS) for molecular weight confirmation (130.933 g/mol). Cross-reference with NIST Chemistry WebBook or PubChem data for spectral validation .

Q. How should researchers handle this compound to ensure safety during experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。